molecular formula C7H15N3O4 B14617383 1,3-Bis(2-methoxyethyl)-1-nitrosourea CAS No. 60285-26-9

1,3-Bis(2-methoxyethyl)-1-nitrosourea

Cat. No.: B14617383
CAS No.: 60285-26-9
M. Wt: 205.21 g/mol
InChI Key: DFVHUAMEIXPIHQ-UHFFFAOYSA-N
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Description

1,3-Bis(2-methoxyethyl)-1-nitrosourea is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-methoxyethyl)-1-nitrosourea typically involves the reaction of 1,3-bis(2-methoxyethyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitrosourea group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methoxyethyl)-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitrosourea group to amine derivatives.

    Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted urea compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(2-methoxyethyl)-1-nitrosourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methoxyethyl)-1-nitrosourea involves its interaction with molecular targets, leading to various biochemical effects. The nitrosourea group is known to alkylate DNA, which can result in the inhibition of DNA replication and cell division. This property is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-methoxyethyl)urea: A precursor in the synthesis of 1,3-Bis(2-methoxyethyl)-1-nitrosourea.

    1,3-Bis(2-methoxyethyl)thiourea: A structurally similar compound with different chemical properties.

    1,3-Bis(2-methoxyethyl)imidazolidinone: Another related compound with distinct applications.

Uniqueness

This compound is unique due to its nitrosourea group, which imparts specific reactivity and potential biological activity. Its ability to alkylate DNA sets it apart from other similar compounds, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

CAS No.

60285-26-9

Molecular Formula

C7H15N3O4

Molecular Weight

205.21 g/mol

IUPAC Name

1,3-bis(2-methoxyethyl)-1-nitrosourea

InChI

InChI=1S/C7H15N3O4/c1-13-5-3-8-7(11)10(9-12)4-6-14-2/h3-6H2,1-2H3,(H,8,11)

InChI Key

DFVHUAMEIXPIHQ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)N(CCOC)N=O

Origin of Product

United States

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